Clomifene citrate

Catalog No.
S524028
CAS No.
50-41-9
M.F
C32H36ClNO8
M. Wt
598.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomifene citrate

CAS Number

50-41-9

Product Name

Clomifene citrate

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

PYTMYKVIJXPNBD-BTKVJIOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Chloramiphene, Citrate, Clomiphene, Clomid, Clomide, Clomifen, Clomifene, Clomiphene, Clomiphene Citrate, Clomiphene Hydrochloride, Clostilbegit, Dyneric, Gravosan, Hydrochloride, Clomiphene, Klostilbegit, Serophene

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Clomifene citrate is a non-steroidal ovulatory stimulant primarily used to treat female infertility. It is chemically designated as 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]triethylamine citrate and has the molecular formula C26H28ClNO • C6H8O7, with a molecular weight of 598.09 g/mol. Clomifene citrate exists as a mixture of two geometric isomers: cis (zuclomiphene) and trans (enclomiphene), with the cis-isomer constituting 30% to 50% of the compound . The compound appears as a white to pale yellow crystalline powder, soluble in methanol and ethanol, but only slightly soluble in water and acetone .

  • Biological Role: Clomiphene acts as a selective estrogen receptor modulator (SERM). It binds competitively to estrogen receptors in the hypothalamus and pituitary gland [].
  • Interaction with Other Compounds: By competing with endogenous estrogen, clomiphene disrupts the negative feedback loop that normally regulates ovulation. This leads to increased production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which ultimately stimulate ovulation.
  • Toxicity: Clomiphene is generally well-tolerated, but side effects like hot flashes, headaches, and vision problems can occur [].
  • Flammability: Clomiphene citrate is not flammable [].
  • Reactivity: No significant information on reactivity is available in publicly accessible scientific research.

Clomifene citrate functions as a selective estrogen receptor modulator (SERM). It interacts with estrogen receptors in various tissues, including the hypothalamus and pituitary gland, thereby competing with estrogen for receptor binding sites. This action disrupts estrogen's negative feedback mechanism on gonadotropin release, leading to increased secretion of follicle-stimulating hormone and luteinizing hormone, which subsequently stimulates ovarian follicle development and ovulation .

Clomifene citrate's primary biological activity is its ability to induce ovulation in women experiencing anovulation. By blocking estrogen receptors in the hypothalamus, it increases gonadotropin-releasing hormone secretion, which stimulates the pituitary gland to release more follicle-stimulating hormone and luteinizing hormone. This cascade of hormonal changes promotes ovarian follicle maturation and ovulation .

In addition to its role in fertility treatments, clomifene has been studied for its potential effects on male fertility and certain types of breast cancer due to its estrogen-modulating properties .

The synthesis of clomifene citrate typically involves several steps:

  • Formation of the Diphenylvinyl Group: The synthesis begins with the preparation of the diphenylvinyl moiety through reactions involving phenolic compounds.
  • Etherification: The diphenylvinyl compound is then etherified with triethylamine.
  • Citration: Finally, citric acid is added to form the citrate salt.

These reactions are carried out under controlled conditions to ensure high purity and yield of clomifene citrate .

Clomifene citrate is predominantly used in the following areas:

  • Infertility Treatment: It is prescribed for women who do not ovulate regularly or at all, helping them conceive by inducing ovulation.
  • Polycystic Ovary Syndrome: It is often used as a first-line treatment for women with this condition who are seeking pregnancy .
  • Male Hypogonadism: Emerging studies suggest potential applications in treating male infertility related to low testosterone levels .

Clomifene citrate interacts with various medications and substances:

  • Estrogens: Concurrent use may diminish the effectiveness of clomifene due to competitive receptor binding.
  • Anticoagulants: There may be an increased risk of thrombosis when used alongside anticoagulants due to hormonal changes affecting coagulation pathways.
  • Other Fertility Drugs: Caution is advised when combining clomifene with other fertility medications due to the risk of ovarian hyperstimulation syndrome .

Several compounds share similar structures or mechanisms with clomifene citrate. Below are some notable examples:

Compound NameClassMechanism of ActionUnique Features
TamoxifenSelective Estrogen Receptor ModulatorBlocks estrogen receptors primarily in breast tissueUsed primarily for breast cancer treatment
ToremifeneSelective Estrogen Receptor ModulatorSimilar action to tamoxifen but with different pharmacokineticsAlso used in breast cancer therapy
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis preventionExhibits tissue-selective properties
LetrozoleAromatase InhibitorReduces estrogen production by inhibiting aromataseUsed mainly in breast cancer treatment

Clomifene citrate's uniqueness lies in its dual action as both an estrogen agonist and antagonist, particularly its ability to stimulate ovulation while modulating estrogen levels throughout the body .

Clomifene citrate exists as a racemic mixture comprising approximately 62% enclomiphene (trans-isomer) and 38% zuclomiphene (cis-isomer), with each enantiomer exhibiting markedly distinct pharmacokinetic properties [1] [2]. The enantiomeric differentiation represents a critical aspect of clomifene citrate disposition, with profound implications for both therapeutic efficacy and detection methodologies.

Half-Life Characteristics

The elimination half-life profiles demonstrate substantial enantiomeric differences. Enclomiphene exhibits a relatively short elimination half-life of approximately 5 to 10 hours, facilitating rapid clearance from systemic circulation [1] [2]. In contrast, zuclomiphene demonstrates a significantly prolonged elimination half-life ranging from 24 hours to over one month, with detectable plasma concentrations persisting for extended periods [1] [3]. This dramatic disparity in elimination kinetics has been attributed to stereo-specific enterohepatic recycling and potential sequestration mechanisms affecting the zuclomiphene isomer [3].

Serum Concentration Profiles

Maximum serum concentrations following oral administration reveal distinct enantiomeric patterns. Zuclomiphene achieves peak concentrations of 32.48 ± 2.17 ng/mL, demonstrating steady accumulation throughout the administration period [1]. Enclomiphene reaches maximum concentrations of 10.47 ± 8.29 ng/mL, typically occurring earlier in the dosing regimen before rapid decline [1]. The lower peak concentrations of enclomiphene, despite its higher proportion in the administered mixture, reflect its more rapid metabolism and elimination.

Bioavailability Variations

Enclomiphene bioavailability demonstrates significant inter-individual variability, ranging from 9% in ultrarapid metabolizers to 49% in poor metabolizers, directly correlating with CYP2D6 phenotype status [4]. This variation reflects the extensive first-pass metabolism mediated primarily through hepatic cytochrome P450 systems. The bioavailability differences underscore the importance of genetic polymorphisms in determining systemic exposure to the pharmacologically active enantiomer.

Detection Window Implications

The enantiomeric kinetic differences translate into dramatically different detection windows. Zuclomiphene remains detectable in biological matrices for 121 to over 261 days following cessation of administration [1]. Conversely, enclomiphene detection becomes challenging beyond 44 days post-administration, with most individuals clearing the compound within this timeframe [1]. These findings have significant implications for both therapeutic monitoring and anti-doping detection strategies.

Hepatic Redox Systems Involved in Biotransformation

The biotransformation of clomifene citrate involves a complex network of hepatic redox systems, with cytochrome P450 enzymes serving as the primary catalysts for phase I metabolic transformations. The metabolic fate demonstrates significant dependency on multiple enzyme systems, each contributing distinct pathways to the overall disposition profile.

Cytochrome P450 2D6 Mediated Pathways

CYP2D6 represents the predominant enzyme system responsible for clomifene citrate biotransformation, mediating approximately 86% of the primary metabolic pathways [4] [5]. This enzyme catalyzes the 4-hydroxylation of enclomiphene to form (E)-4-hydroxyclomiphene, the primary active metabolite with enhanced estrogen receptor binding affinity [6] [7]. Additionally, CYP2D6 facilitates the formation of (E)-4-hydroxy-N-desethylclomiphene through sequential metabolic steps involving both hydroxylation and N-desethylation processes [4] [5].

The CYP2D6 system demonstrates genetic polymorphism-dependent activity, with poor metabolizers showing approximately ten-fold lower maximum plasma concentrations of active metabolites compared to normal metabolizers [6] [4]. Intermediate metabolizers exhibit paradoxically elevated area under the curve values for active metabolites, suggesting complex formation and elimination kinetics mediated through this enzyme system [6].

Cytochrome P450 3A4 Contributions

CYP3A4 serves as a secondary but significant contributor to clomifene citrate metabolism, primarily mediating N-desethylation reactions to form (E)-desethylclomiphene [4]. This pathway accounts for approximately 13 to 17% of total clomifene metabolism, with the desethyl metabolite serving as a precursor for subsequent CYP2D6-mediated 4-hydroxylation to form the highly active (E)-4-hydroxy-N-desethylclomiphene [4] [8].

The CYP3A4 system also participates in the metabolism of primary hydroxylated metabolites, contributing approximately 17% to the elimination of (E)-4-hydroxyclomiphene through further biotransformation pathways [4]. The involvement of CYP3A4 in multiple metabolic steps creates potential for complex drug-drug interactions when clomifene citrate is co-administered with CYP3A4 inhibitors or inducers.

Alternative Cytochrome P450 Pathways

CYP2B6 provides an alternative 4-hydroxylation pathway, particularly relevant in individuals with compromised CYP2D6 function [4]. This enzyme system becomes increasingly important in poor metabolizer phenotypes, where it may partially compensate for reduced CYP2D6 activity. The CYP2B6 pathway demonstrates lower catalytic efficiency compared to CYP2D6 but provides metabolic redundancy in the biotransformation network.

Phase II Conjugation Systems

The glucuronidation pathways represent critical phase II biotransformation processes, with multiple uridine diphosphoglucuronosyltransferase isoforms participating in metabolite conjugation [7] [9]. UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15, and UGT2B17 have been identified as primary contributors to the glucuronidation of clomifene metabolites [7]. These conjugation reactions facilitate the conversion of lipophilic metabolites into more hydrophilic glucuronide conjugates, promoting elimination through biliary and renal pathways.

The glucuronidation processes demonstrate substrate specificity, with different UGT isoforms preferentially metabolizing specific hydroxylated metabolites. The resulting glucuronide conjugates undergo enterohepatic circulation, contributing to the prolonged detection windows observed particularly for zuclomiphene-derived metabolites [7] [9].

Tissue-Specific Accumulation Patterns and Elimination Half-Life

The distribution and accumulation characteristics of clomifene citrate demonstrate pronounced tissue selectivity, with significant implications for both pharmacological activity and elimination kinetics. The compound exhibits extensive tissue penetration with preferential accumulation in specific anatomical compartments.

Volume of Distribution Characteristics

Clomifene citrate demonstrates an exceptionally large apparent volume of distribution exceeding 4,000 liters, indicating extensive distribution beyond the plasma compartment [10]. This parameter substantially exceeds total body water volume, reflecting significant tissue binding and accumulation. The large volume of distribution correlates directly with the compound's high lipophilicity, characterized by a logarithmic partition coefficient greater than 6.0 [1].

The extensive distribution pattern necessitates consideration of tissue-specific binding characteristics. Plasma protein binding approaches 99%, limiting the free fraction available for tissue distribution while simultaneously facilitating transport to tissue sites [11] [12]. The high protein binding creates a reservoir effect, with bound drug serving as a sustained-release mechanism maintaining tissue concentrations over extended periods.

Adipose Tissue Sequestration

The high lipophilicity of clomifene citrate promotes significant accumulation within adipose tissue compartments [1] [13]. This sequestration mechanism contributes substantially to the prolonged elimination characteristics, particularly for the zuclomiphene enantiomer. Mathematical modeling suggests that adipose tissue serves as a long-term reservoir, with slow release kinetics contributing to the extended detection windows observed in biological monitoring [1].

The adipose tissue accumulation demonstrates clinical relevance beyond pharmacokinetic considerations. Recent research indicates that clomifene may promote browning of white adipocytes through casein kinase-2 inhibition, suggesting potential metabolic effects related to tissue accumulation patterns [13]. This finding implies that tissue-specific accumulation may contribute to both intended and unintended biological effects of the compound.

Hepatic Distribution and First-Pass Metabolism

Hepatic tissue demonstrates significant clomifene accumulation, with substantial first-pass metabolism reducing systemic bioavailability to 9-49% depending on individual CYP2D6 phenotype [4]. The liver serves as the primary site for biotransformation, with tissue-specific enzyme expression patterns determining the extent of metabolic conversion. Hepatic accumulation facilitates sustained exposure of metabolizing enzymes to substrate, promoting continued biotransformation throughout the elimination phase.

The hepatic distribution pattern creates potential for drug-drug interactions at the tissue level, where co-administered compounds may compete for enzyme binding sites or alter local tissue concentrations through displacement mechanisms [4] [14]. This tissue-specific interaction potential requires consideration when evaluating combination therapies involving clomifene citrate.

Elimination Half-Life of Active Metabolites

The active metabolites demonstrate intermediate elimination characteristics compared to their parent enantiomers. (E)-4-hydroxyclomiphene exhibits an elimination half-life ranging from 13 to 34 hours, while (E)-4-hydroxy-N-desethylclomiphene demonstrates a half-life of 15 to 37 hours [12]. These elimination profiles reflect the balance between continued formation from parent compounds and metabolic clearance through phase I and phase II pathways.

The prolonged half-lives of active metabolites contribute significantly to the overall pharmacological profile of clomifene citrate therapy. The sustained presence of these highly active compounds may account for therapeutic effects that persist beyond the elimination of parent enantiomers [12]. This characteristic has important implications for dosing regimens and therapeutic monitoring strategies.

Renal Versus Hepatobiliary Elimination

Renal excretion contributes minimally to clomifene citrate elimination, accounting for only 0.01 to 0.23‰ of administered dose [4]. This negligible renal clearance reflects the high molecular weight and extensive protein binding characteristics that limit glomerular filtration. The minimal renal involvement indicates that dose adjustments for renal impairment may not be necessary under typical clinical circumstances.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

597.2129448 g/mol

Monoisotopic Mass

597.2129448 g/mol

Heavy Atom Count

42

Appearance

Assay:≥98%A crystalline solid

UNII

J303A6U9Y6

Related CAS

911-45-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory.;
H361 (91.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Clomiphene Citrate is the citrate salt form of clomiphene, a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04)

MeSH Pharmacological Classification

Fertility Agents, Female

Pictograms

Health Hazard

Health Hazard

Other CAS

50-41-9
7619-53-6

Wikipedia

Zuclomiphene citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023

Explore Compound Types